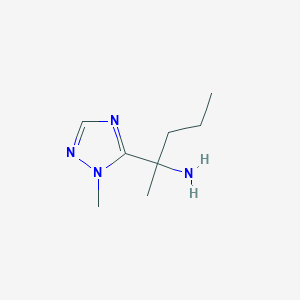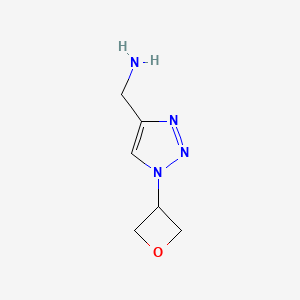
(1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine: is an organic compound that features both an oxetane ring and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: One common method to synthesize (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine involves a cycloaddition reaction between an azide and an alkyne. This reaction typically proceeds under copper-catalyzed conditions (CuAAC) to form the triazole ring.
Oxetane Formation: The oxetane ring can be introduced through a nucleophilic substitution reaction where a suitable leaving group is replaced by an oxetane moiety.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole or other reduced forms.
Substitution: The oxetane ring can participate in nucleophilic substitution reactions, where the ring-opening can lead to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxetane ring.
Major Products:
Oxidation Products: Oxides or nitroso derivatives.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Functionalized derivatives with various nucleophiles.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Biology:
Bioconjugation: The triazole ring is often used in bioconjugation techniques, linking biomolecules for various studies.
Medicine:
Drug Development: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry:
Materials Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine largely depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, while the oxetane ring can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
(1-(Oxetan-3-yl)methanamine: Similar structure but lacks the triazole ring.
1,2,3-Triazole derivatives: Compounds with the triazole ring but without the oxetane moiety.
Uniqueness:
- The combination of the oxetane and triazole rings in (1-(Oxetan-3-yl)-1h-1,2,3-triazol-4-yl)methanamine provides a unique set of chemical properties, making it versatile for various applications.
- The presence of both rings allows for diverse reactivity and interactions, which can be tailored for specific uses in research and industry.
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
[1-(oxetan-3-yl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C6H10N4O/c7-1-5-2-10(9-8-5)6-3-11-4-6/h2,6H,1,3-4,7H2 |
InChI Key |
PPZGGCLNWHBBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


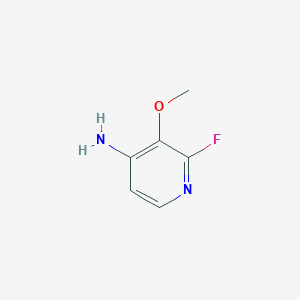
![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)
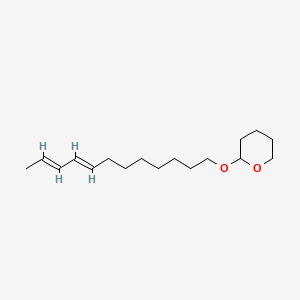

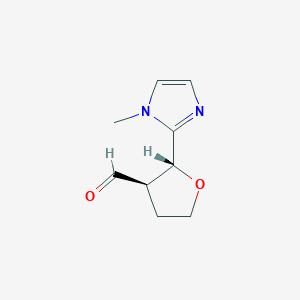
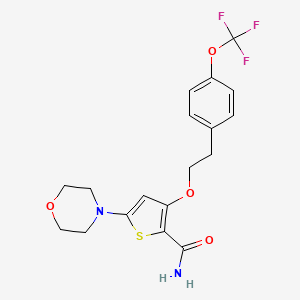
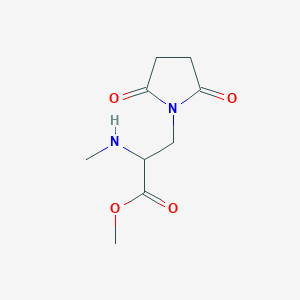
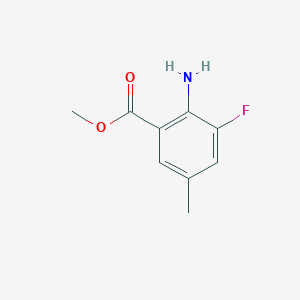
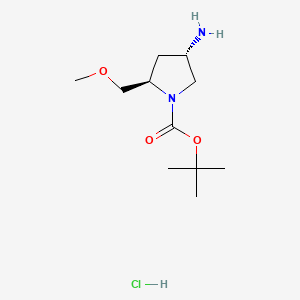
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)
![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
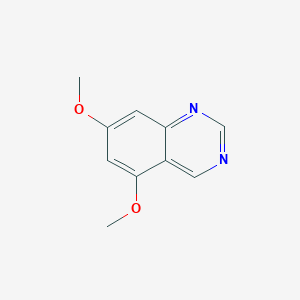
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)
